Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate
Description
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is an ester derivative featuring a brominated and methoxylated aromatic ring attached to a propanoate backbone.
Properties
IUPAC Name |
ethyl 3-(2-bromo-5-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(14)7-4-9-8-10(15-2)5-6-11(9)13/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSZXINCUAZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-bromo-5-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylpropanoates.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of 3-(2-bromo-5-methoxyphenyl)propanol.
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Synthesis:
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is primarily used as an intermediate in the synthesis of more complex organic molecules. The presence of the bromo group facilitates electrophilic aromatic substitution reactions, which are crucial for building more intricate chemical structures.
2. Derivative Formation:
The compound can undergo various transformations to yield derivatives with diverse functionalities. For instance:
- Substitution Reactions: It can form compounds like 3-(2-azido-5-methoxyphenyl)propanoate or 3-(2-thiocyanato-5-methoxyphenyl)propanoate through substitution reactions.
- Reduction and Oxidation: The compound can be reduced to form 3-(2-bromo-5-methoxyphenyl)propanol or oxidized to yield 3-(2-bromo-5-hydroxyphenyl)propanoate.
Biological Research
1. Antimicrobial and Anticancer Properties:
Research has indicated that this compound may exhibit potential antimicrobial and anticancer activities. Studies are ongoing to explore its interactions with various biological targets, which could lead to the development of new therapeutic agents .
2. Drug Development:
The compound is being investigated as a building block for pharmaceuticals. Its derivatives may possess unique biological activities that could be harnessed for drug development, particularly in targeting specific diseases .
Industrial Applications
1. Specialty Chemicals Production:
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its ability to participate in various chemical reactions makes it valuable for creating materials with specific properties .
2. Material Science:
The compound's unique chemical properties allow it to be explored in material science, particularly in developing polymers or other advanced materials that require specific functional groups for enhanced performance .
Case Study 1: Synthesis of Anticancer Agents
A study focused on synthesizing derivatives of this compound revealed promising anticancer activity against certain cell lines. The derivatives were tested for their efficacy, leading to the identification of several compounds with significant inhibitory effects on cancer cell proliferation.
Case Study 2: Development of Antimicrobial Compounds
Another research initiative explored the antimicrobial properties of this compound and its derivatives. The results demonstrated that some derivatives exhibited strong activity against a range of bacterial strains, indicating potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of ethyl 3-(2-bromo-5-methoxyphenyl)propanoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups .
Comparison with Similar Compounds
Structural Differences :
- Ethyl 3-(methylthio)propanoate replaces the 2-bromo-5-methoxyphenyl group with a methylthio (-SCH₃) substituent.
- Functional Impact: The methylthio group is less sterically bulky than the brominated aromatic ring, enhancing volatility. This explains its prominence as a key aroma compound in pineapple pulp and core, with concentrations up to 91.21 µg·kg⁻¹ . Odor Activity Values (OAVs) for Ethyl 3-(methylthio)propanoate in pineapple pulp (OAV = 1,693.33 for ethyl 2-methylbutanoate as the highest) highlight its sensory significance compared to purely synthetic brominated analogs .
Table 1: Key Properties of Ethyl 3-(methylthio)propanoate vs. Target Compound
| Property | Ethyl 3-(methylthio)propanoate | Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate |
|---|---|---|
| Substituent | -SCH₃ | 2-Br, 5-OCH₃ phenyl |
| Molecular Weight | ~164 g/mol | ~287 g/mol (estimated) |
| Volatility | High (aroma compound) | Likely lower due to aromatic bulk |
| Biological Role | Flavor enhancement | Potential synthetic/pharmaceutical utility |
Ethyl 3-(2-furyl)propanoate
Structural Differences :
- The furan ring in Ethyl 3-(2-furyl)propanoate introduces an electron-withdrawing heterocycle, contrasting with the bromo-methoxy phenyl group.
- Functional Impact: The furan’s electronegativity makes it reactive in Diels-Alder reactions, as noted in studies on electron-rich dienes .
Ethyl 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoate
Structural Differences :
- This compound features a brominated dihydrobenzofuran ring instead of a methoxy-substituted phenyl group.
- Functional Impact :
Ethyl 3-(4-hydroxyphenyl)-2-substituted propanoates
Structural Differences :
- Compounds like ethyl 3-(4-hydroxyphenyl)-2-(triazolylthio)acetamido propanoate () include additional functional groups (e.g., triazole rings) and amide linkages.
- Functional Impact :
- Hydroxyl groups improve water solubility, whereas bromine and methoxy substituents in the target compound may reduce it.
- Such derivatives are often explored in peptide modifications for radiolabeling or targeted drug delivery .
Biological Activity
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom and a methoxy group on the phenyl ring, contributing to its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 283.14 g/mol. The presence of these substituents may enhance its binding affinity to specific enzymes or receptors, influencing its biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Electrophilic Aromatic Substitution : The bromine atom can participate in electrophilic substitution reactions, allowing the compound to modify other biological molecules.
- Hydrolysis : The ester group may undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological systems.
- Hydrogen Bonding : The methoxy group can participate in hydrogen bonding, potentially stabilizing interactions with protein targets.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent. The compound's structure allows it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer activity. It has been tested against several cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). The results indicate that the compound induces cytotoxic effects, likely through apoptosis or cell cycle arrest mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis |
| U-87 | 10 | Cell cycle arrest |
Antioxidant Activity
The compound has also been evaluated for its antioxidant capacity. It demonstrated significant free radical scavenging ability, suggesting that it could mitigate oxidative stress in biological systems. This property is particularly relevant in the context of cancer therapy, where oxidative damage plays a critical role in tumor progression.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of various derivatives of ethyl propanoates, including this compound. The results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to other derivatives .
- Cytotoxicity Assessment : In research conducted by Leung et al., the cytotoxic effects of this compound were evaluated using the MTT assay on multiple cancer cell lines. The findings revealed that it effectively reduced cell viability in a dose-dependent manner .
- Mechanistic Insights : A recent study explored the mechanism behind the anticancer effects of this compound, identifying that it triggers apoptosis through the activation of caspase pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
